6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ringThe molecular formula of this compound is C10H10BrN3, and it has a molecular weight of 252.11 g/mol .
Scientific Research Applications
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
The safety data sheet for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple pathways related to inflammation, cancer, microbial infections, and various enzymatic processes .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in treating various conditions, including cancer, microbial infections, inflammation, and oxidative stress-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-1,2,4-triazole with cyclobutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The triazole and pyridine rings can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the triazole and pyridine rings .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,4-triazolo[4,3-a]pyridine: A similar compound with a different substituent at the 3-position.
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine: A compound with a cyclopropyl group instead of a cyclobutyl group.
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carbonitrile: A compound with a cyano group at the 3-position.
Uniqueness
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its cyclobutyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKDSMDLUIEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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